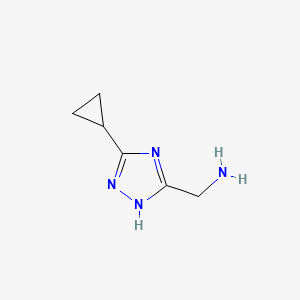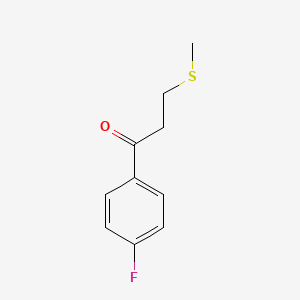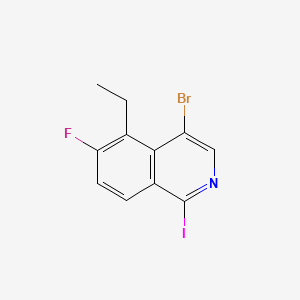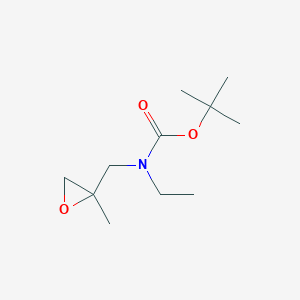
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate can be achieved through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alkoxide or an amine to form the carbamate .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of carbon dioxide and amines. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and TBAI. This method offers mild reaction conditions and short reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, TBAI, and various amines. The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with an alkoxide or an amine can produce different carbamate derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamoylating agent, modifying proteins and other biomolecules through the formation of carbamate esters. This modification can alter the function and activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl methyl(2-oxoethyl)carbamate
- Tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate
- Tert-butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate
Uniqueness
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate is unique due to its specific molecular structure, which provides a distinct blend of reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical reactions and modifications .
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-ethyl-N-[(2-methyloxiran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-6-12(7-11(5)8-14-11)9(13)15-10(2,3)4/h6-8H2,1-5H3 |
InChI-Schlüssel |
WOLODJBSPPDNHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1(CO1)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




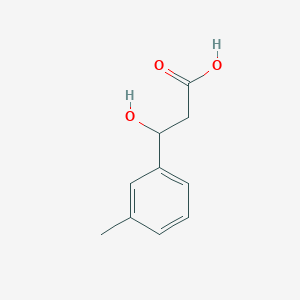
![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
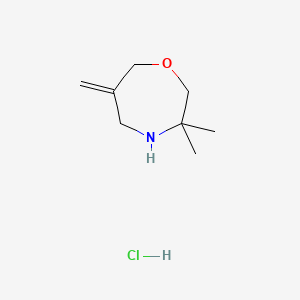
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)

![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
